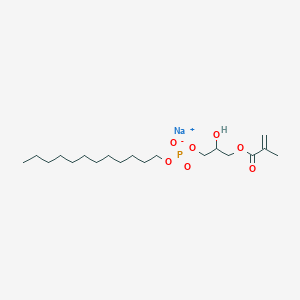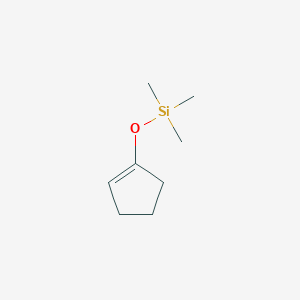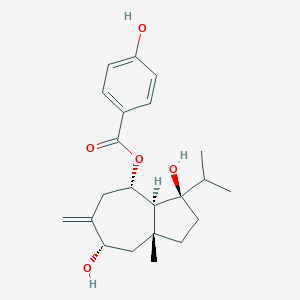![molecular formula C13H17N3O6S B011453 4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid CAS No. 108312-24-9](/img/structure/B11453.png)
4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid
描述
Research on complex organic compounds often delves into their synthesis, structural elucidation, and property assessment to uncover their potential applications and behaviors in various conditions. This approach extends to compounds like "4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid," highlighting the significance of molecular structure analysis, synthesis methods, and property evaluations in organic chemistry and materials science.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, leveraging various catalysts and reaction conditions to construct the desired molecular architecture. For instance, the synthesis of similar complex molecules has been demonstrated through catalytic acylation, employing 4-dimethylaminopyridine between succinic anhydride and specific nitriles, revealing pathways that may be relevant to the target compound (Fa et al., 2015).
Molecular Structure Analysis
Molecular structure determination is crucial, often involving spectroscopic methods like FT-IR, NMR, and X-ray crystallography. Studies on related compounds have used these techniques to elucidate structural parameters, vibrational wavenumbers, and electronic properties, providing insights into the molecular geometry and electronic distribution (Raju et al., 2015).
Chemical Reactions and Properties
Understanding the chemical reactivity and potential reaction pathways of a compound is essential for its application development. Research into substitution reactions of similar nitropyridine derivatives has unveiled various nucleophilic substitution possibilities, offering a glimpse into how our target compound might behave under certain conditions (Bakke & Sletvold, 2003).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, play a significant role in a compound's applications. For example, the crystal structure analysis of related compounds provides valuable information on the crystalline state and thermal stability, which are critical for material science applications (Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and spectroscopic characteristics, are fundamental for understanding a compound's utility in broader chemical contexts. Studies have explored the vibrational, electronic, and optical properties of related compounds through spectroscopic and computational analyses, shedding light on the intrinsic chemical nature and potential applications of these molecules (Vanasundari et al., 2018).
科学研究应用
Antioxidant Properties
Some derivatives of 4-hydroxycoumarin, which are structurally related to 4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid, have been investigated for their antioxidant properties. For instance, compounds like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate have shown notable scavenger activity, particularly at higher concentrations (Stanchev et al., 2009).
Application in Alzheimer’s Disease Research
A novel fluorescent probe synthesized from a derivative of 4-oxobutanoic acid, similar in structure to 4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid, has shown promise in molecular diagnosis of Alzheimer’s disease. This compound demonstrated high binding affinities toward β-amyloid aggregates, an essential feature in Alzheimer's research (Fa et al., 2015).
Growth Regulation in Plants
Derivatives of 4-hydroxycoumarin have been tested for their growth-regulating activity on soybean plants. Compounds like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate, structurally related to the compound of interest, exhibited concentration-dependent effects on plant growth, including suppression of shoot and root biomass accumulation (Stanchev et al., 2010).
Synthesis and Structural Studies
Various studies have focused on synthesizing and understanding the structural properties of compounds similar to 4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid. For example, research on the synthesis of benzyl and tert-butyl 3-(2-methoxycarbonylethyl)-4-methylpyrrole-2-carboxylates from methyl 4-oxobutanoate offers insights into the synthetic pathways and chemical reactions involved in producing these compounds (Drinan & Lash, 1994).
未来方向
属性
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6S/c1-13(2,3)22-10(17)7-8(12(18)19)15-23-11-9(16(20)21)5-4-6-14-11/h4-6,8,15H,7H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEWXTHQMTVUOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20410768 | |
| Record name | N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid beta-t-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20410768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid | |
CAS RN |
108312-24-9 | |
| Record name | N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid beta-t-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20410768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



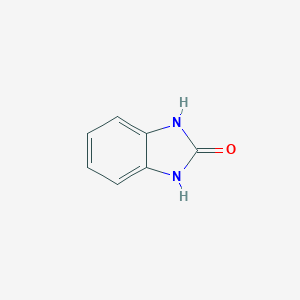
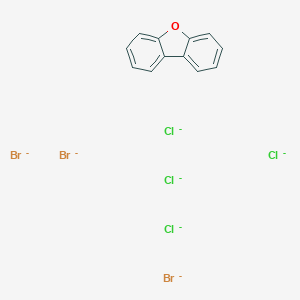
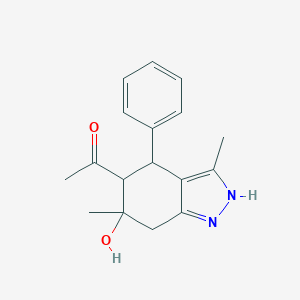

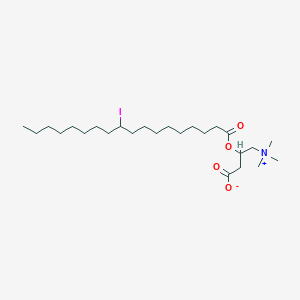
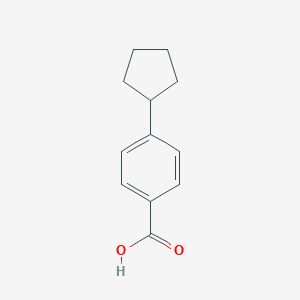
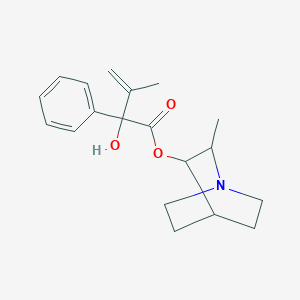
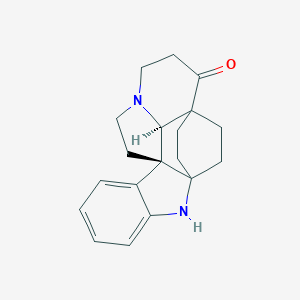
![[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol](/img/structure/B11395.png)
